molecular formula C9H12ClNO3S B13463051 2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride

2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride

Cat. No.: B13463051
M. Wt: 249.72 g/mol
InChI Key: WLWOFEXWQVQKRA-UHFFFAOYSA-N
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Description

2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride is a complex organic compound with a unique structure that includes a phenyl ring substituted with an imino(methyl)oxo-lambda6-sulfanyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylacetic Acid Derivative: The initial step involves the preparation of a phenylacetic acid derivative through a Friedel-Crafts acylation reaction.

    Introduction of the Imino Group: The imino group is introduced via a reaction with an appropriate amine under controlled conditions.

    Oxidation and Sulfanyl Group Addition: The oxidation of the intermediate product followed by the addition of a sulfanyl group is achieved using specific oxidizing agents and sulfur-containing reagents.

    Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imino and sulfanyl groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: A simpler analog with a phenyl ring and acetic acid moiety.

    Sulfinyl and Sulfonyl Derivatives: Compounds with similar sulfur-containing functional groups.

    Imino Derivatives: Compounds with similar imino functional groups.

Uniqueness

2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12ClNO3S

Molecular Weight

249.72 g/mol

IUPAC Name

2-[4-(methylsulfonimidoyl)phenyl]acetic acid;hydrochloride

InChI

InChI=1S/C9H11NO3S.ClH/c1-14(10,13)8-4-2-7(3-5-8)6-9(11)12;/h2-5,10H,6H2,1H3,(H,11,12);1H

InChI Key

WLWOFEXWQVQKRA-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)CC(=O)O.Cl

Origin of Product

United States

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